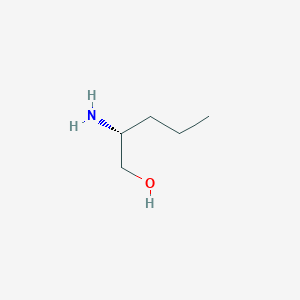

(R)-2-Aminopentan-1-ol

説明

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAXUFGARZZKTK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80696-30-6 | |

| Record name | (R)-(-)-2-Amino-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (R)-2-Aminopentan-1-ol

This document provides a comprehensive technical overview of the chemical properties, structure, and applications of this compound. It includes detailed experimental protocols and data presented for clarity and ease of use by professionals in the fields of chemical research and drug development.

Core Chemical Properties and Structure

This compound, also known as D-Norvalinol, is a chiral amino alcohol. Its structure consists of a five-carbon pentane backbone with a primary amine group at the second carbon (C2) and a primary alcohol (hydroxyl) group at the first carbon (C1). The stereochemistry at the C2 chiral center is designated as 'R' (Rectus) according to the Cahn-Ingold-Prelog priority rules.

The presence of both an amino group and a hydroxyl group makes it a versatile building block in organic synthesis, capable of forming hydrogen bonds and participating in various chemical transformations.[1]

Chemical Structure

-

IUPAC Name: (2R)-2-aminopentan-1-ol[1]

-

Canonical SMILES: CCCC--INVALID-LINK--CO

-

Isomeric SMILES: CCC--INVALID-LINK--CO[2]

-

InChI Key: ULAXUFGARZZKTK-RXMQYKEDSA-N

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. Data for the corresponding racemic mixture (dl-2-amino-1-pentanol) is included for comparison where specific enantiomer data is not available.

| Property | Value | Notes |

| CAS Number | 80696-30-6[2][3] | For the (R)-enantiomer |

| Molecular Formula | C₅H₁₃NO[2][3] | |

| Molecular Weight | 103.16 g/mol [2][4][5] | |

| Appearance | Colorless liquid or crystalline solid[5] | For the racemic mixture |

| Melting Point | 44-48 °C | |

| Boiling Point | 194-195 °C[5] | For the racemic mixture (lit.) |

| Density | 0.922 g/mL at 25 °C[5] | For the racemic mixture (lit.) |

| Solubility | Soluble in water, ethanol, and dimethylformamide[5] | For the racemic mixture |

| Optical Activity | [α]20/D −17° (c = 1 in chloroform) | Specific rotation for the (R)-enantiomer |

| Flash Point | 96 °C (204.8 °F) - closed cup |

Role in Synthesis and Biological Interactions

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its specific stereochemistry is crucial for creating enantiomerically pure drugs, which often exhibit higher efficacy and fewer side effects than their racemic counterparts.

It serves as a key intermediate in the synthesis of various compounds, including:

-

(R)-N-(p-toluenesulfonyl)-2-propylaziridine.

-

Potent dual toll-like receptor modulators, such as (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol.

-

Substrates for dihydroxyacetone phosphate (DHAP)-dependent aldolases.

The biological activity of its derivatives often stems from the ability of the amino and hydroxyl groups to interact with the active sites of enzymes and biological receptors through hydrogen bonding and ionic interactions.[1]

Experimental Protocols

Synthesis via Chiral Resolution

A common method to obtain enantiomerically pure this compound is through the resolution of its racemic mixture. This protocol describes a general procedure using a chiral resolving agent, such as L-(+)-tartaric acid.

Methodology:

-

Salt Formation: Dissolve racemic 2-aminopentan-1-ol in a suitable solvent, such as ethanol.

-

Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) dissolved in the same solvent to the solution.[6]

-

Diastereomeric Salt Crystallization: Stir the mixture. The diastereomeric salt of one enantiomer (e.g., (S)-2-aminopentan-1-ol with L-(+)-tartaric acid) will be less soluble and will preferentially crystallize out of the solution. Allow the solution to stand, often at a reduced temperature (e.g., 5-20 °C), for several hours to maximize crystal formation.[6]

-

Isolation: Filter the suspension to isolate the crystallized diastereomeric salt. The mother liquor will be enriched with the other diastereomer (in this case, the salt of this compound).

-

Liberation of the Free Amine: Treat the enriched mother liquor with a base (e.g., NaOH solution) to deprotonate the amine and neutralize the tartaric acid, adjusting the pH to 11-13.[6]

-

Extraction and Purification: Extract the free this compound from the aqueous solution using an organic solvent. Dry the organic layer and remove the solvent under reduced pressure. Further purification can be achieved by distillation to yield the final product.[6]

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemistry of this compound is critical. A typical analytical workflow involves multiple spectroscopic and chromatographic techniques.[7]

Methodologies:

-

Structural Confirmation (NMR):

-

Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns, which provide detailed information about the carbon-hydrogen framework.[7]

-

-

Enantiomeric Purity (Chiral HPLC):

-

Protocol: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column. The mobile phase is typically a mixture of hexane and isopropanol.

-

Analysis: Chiral HPLC is the primary method for separating and quantifying the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee%).[7]

-

-

Identity and Purity (GC-MS):

-

Protocol: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the compound may first be derivatized (e.g., using trifluoroacetic anhydride, TFAA) to increase its volatility. The derivatized sample is injected into the GC-MS.[7]

-

Analysis: The retention time from the GC provides purity information, while the mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint to confirm the compound's identity.[7]

-

References

- 1. Buy (R)-2-(aminomethyl)pentan-1-ol [smolecule.com]

- 2. (R)-(-)-2-amino-1-pentanol [stenutz.eu]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

(R)-2-Aminopentan-1-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-2-Aminopentan-1-ol, a chiral amino alcohol of significant interest in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the reduction of (R)-norvaline, and discusses its primary applications. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for the utilization of this versatile chiral building block.

Core Data

This compound, also known as (R)-Norvalinol, is a valuable chiral intermediate. Its key identifiers and physicochemical properties are summarized below for quick reference.

| Identifier | Value | Reference |

| CAS Number | 80696-30-6 | [1][2] |

| Molecular Formula | C₅H₁₃NO | [3] |

| Molecular Weight | 103.16 g/mol | [1][2] |

| Physical Property | Value |

| Appearance | Colorless liquid or crystalline solid |

| Solubility | Soluble in water and some organic solvents |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding chiral amino acid, (R)-norvaline. The carboxylic acid functional group is reduced to a primary alcohol while preserving the stereochemistry at the chiral center. A reliable method for this transformation is the use of a borane complex, such as borane-dimethyl sulfide (BMS) or a borane-tetrahydrofuran complex (BH₃·THF).

Experimental Protocol: Reduction of (R)-Norvaline to this compound

This protocol is adapted from established procedures for the reduction of amino acids to their corresponding amino alcohols.[4][5][6]

Materials:

-

(R)-Norvaline

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)

-

Methanol (MeOH)

-

6 M Sodium Hydroxide (NaOH) solution

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, is flushed with nitrogen or argon gas to ensure an inert atmosphere.

-

Charging the Flask: (R)-Norvaline (1 equivalent) is added to the flask, followed by anhydrous THF (approximately 10 volumes relative to the amino acid). The mixture is stirred to form a suspension.

-

Addition of Borane Reagent: The borane reagent (BMS or BH₃·THF, approximately 1.1-1.5 equivalents) is added dropwise to the stirred suspension via the addition funnel. The addition should be performed at a controlled rate, and the flask may be cooled in an ice bath to manage any exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is gradually heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, the flask is cooled in an ice bath. Methanol is then added slowly and cautiously to quench the excess borane reagent. Vigorous gas evolution (hydrogen) will be observed.

-

Work-up: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in a 6 M aqueous solution of sodium hydroxide and refluxed for 4-6 hours to hydrolyze any borate esters.

-

Extraction: The aqueous mixture is cooled to room temperature and saturated with solid potassium carbonate. The aqueous layer is then extracted multiple times with chloroform or dichloromethane.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Applications in Research and Drug Development

Chiral amino alcohols, such as this compound, are highly valued in the pharmaceutical industry and in asymmetric synthesis. Their bifunctionality and chirality make them versatile starting materials and auxiliaries.

-

Chiral Building Blocks: this compound serves as a key chiral precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of both an amino and a hydroxyl group allows for a wide range of chemical modifications.

-

Chiral Auxiliaries: In asymmetric synthesis, chiral amino alcohols can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. They can be temporarily incorporated into a substrate to direct the formation of a new stereocenter, and then subsequently removed.

-

Ligands for Asymmetric Catalysis: The amino and hydroxyl groups can coordinate to metal centers, making chiral amino alcohols excellent candidates for the development of chiral ligands for asymmetric catalysis. These catalyst systems are crucial for the enantioselective synthesis of a wide variety of compounds.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from (R)-norvaline.

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Asymmetric Synthesis

This diagram shows the logical role of a chiral amino alcohol as a chiral auxiliary in asymmetric synthesis.

Caption: Role of a chiral amino alcohol as a chiral auxiliary.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. US3935280A - Reduction of amino acids in the presence of boron trifluoride - Google Patents [patents.google.com]

- 3. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to (R)-2-Aminopentan-1-ol and its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of (R)-2-Aminopentan-1-ol, a valuable chiral building block in synthetic and medicinal chemistry. This document details its various synonyms, key quantitative data, and detailed experimental protocols for its synthesis and application in the preparation of pharmacologically relevant compounds.

Chemical Identity and Synonyms

This compound is a chiral amino alcohol widely used as an intermediate in the synthesis of more complex molecules. To facilitate comprehensive literature searches and unambiguous identification, a compilation of its synonyms and identifiers is presented below.

| Nomenclature Type | Name/Identifier | Reference |

| IUPAC Name | (2R)-2-aminopentan-1-ol | |

| Common Synonyms | D-Norvalinol | |

| (R)-(-)-2-Amino-1-pentanol | ||

| CAS Number | 80696-30-6 | |

| Molecular Formula | C5H13NO | [1] |

| Linear Formula | CH3(CH2)2CH(NH2)CH2OH | |

| InChI | 1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |

| InChI Key | ULAXUFGARZZKTK-RXMQYKEDSA-N | |

| SMILES String | CCC--INVALID-LINK--CO | |

| PubChem Substance ID | 24878046 | |

| MDL Number | MFCD02683228 |

It is crucial to distinguish the (R)-enantiomer from its corresponding (S)-enantiomer, (S)-2-Aminopentan-1-ol (L-Norvalinol, CAS No: 22724-81-8), and the racemic mixture, DL-2-Amino-1-pentanol (DL-Norvalinol, CAS No: 4146-04-7).[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for experimental design and characterization.

| Property | Value | Reference |

| Molecular Weight | 103.16 g/mol | |

| Melting Point | 44-48 °C (lit.) | |

| Optical Activity [α]20/D | -17° (c = 1 in chloroform) | |

| Flash Point | 96 °C (204.8 °F) - closed cup | |

| Assay | 97% |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a pharmacologically active compound are outlined below.

Synthesis of this compound from D-Norvaline

A common and efficient method for the preparation of this compound is the reduction of the corresponding amino acid, D-norvaline. The following protocol is adapted from a general procedure for the reduction of amino acids using lithium aluminum hydride.[2]

Reaction Scheme:

References

Spectroscopic Analysis of (R)-2-Aminopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Aminopentan-1-ol, a valuable chiral building block in pharmaceutical and chemical synthesis. Due to the limited availability of public spectroscopic data for the pure (R)-enantiomer, this document primarily presents data for the racemic mixture, DL-2-Aminopentan-1-ol. In achiral environments, the NMR and IR spectra of the individual enantiomers are identical to that of the racemate. Mass spectrometry data will also be discussed in the context of its general fragmentation pattern.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for DL-2-Aminopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.65 - 3.55 | m | 1H | H-1a |

| ~3.45 - 3.35 | m | 1H | H-1b |

| ~2.90 - 2.80 | m | 1H | H-2 |

| ~1.45 - 1.20 | m | 4H | H-3, H-4 |

| 0.90 | t | 3H | H-5 |

| (Broad singlet) | br s | 3H | -NH₂, -OH |

¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~67.0 | C-1 |

| ~55.0 | C-2 |

| ~35.0 | C-3 |

| ~20.0 | C-4 |

| ~14.0 | C-5 |

Infrared (IR) Spectroscopy

The following are characteristic absorption bands for 2-Aminopentan-1-ol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H and N-H stretching |

| 2850 - 2960 | Strong | C-H stretching (alkane) |

| ~1600 | Medium | N-H scissoring (bending) |

| ~1050 | Strong | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry of 2-Aminopentan-1-ol would typically be performed using a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺.

| m/z | Proposed Fragment |

| 104.1 | [M+H]⁺ |

| 72.1 | [M - CH₂OH]⁺ |

| 44.1 | [CH₂(NH₂)]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes and vials

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to dissolve the sample completely.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

-

Set the appropriate acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, proton decoupling).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks to the corresponding protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound

-

Spectroscopy grade solvent (e.g., chloroform) if running a solution spectrum, or use neat for Attenuated Total Reflectance (ATR).

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory.

Procedure (using ATR-FTIR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a drop or a few crystals) of this compound directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background correction.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

Materials:

-

This compound

-

High-purity solvent (e.g., methanol or acetonitrile)

-

Formic acid (for promoting ionization)

Instrumentation:

-

Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

-

Add a small amount of formic acid (e.g., 0.1% v/v) to the solution to facilitate protonation.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to optimal values for the analyte.

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-200 amu).

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

If fragmentation is observed in the source or via tandem MS (MS/MS), identify the major fragment ions.

-

Propose structures for the observed fragment ions.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chiral compound like this compound.

Caption: General workflow for spectroscopic analysis.

(R)-2-Aminopentan-1-ol: A Technical Guide to Chirality and Optical Rotation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiroptical properties of (R)-2-Aminopentan-1-ol, a key chiral intermediate in organic synthesis and drug development. This document details its physicochemical properties, provides a standardized experimental protocol for determining its optical rotation, and illustrates key concepts and workflows through detailed diagrams.

Core Concepts: Chirality and Optical Activity

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This property arises from the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, an amino group, a propyl group, and a hydroxymethyl group. The "R" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

Chiral molecules have the unique property of rotating the plane of plane-polarized light. This phenomenon is known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates light to the left (counter-clockwise) is levorotatory (-). This compound is levorotatory, as indicated by the negative sign in its specific rotation value.

dot

Caption: Chirality and its effect on plane-polarized light.

Physicochemical and Optical Properties

The following tables summarize the key quantitative data for this compound and its racemic form.

Table 1: Properties of this compound

| Property | Value | Conditions |

| CAS Number | 80696-30-6 | - |

| Molecular Formula | C₅H₁₃NO | - |

| Molecular Weight | 103.16 g/mol | - |

| Melting Point | 44-48 °C | lit. |

| Specific Rotation ([α]²⁰/D) | -17° | c = 1 in chloroform |

Table 2: Properties of dl-2-Aminopentan-1-ol (Racemic Mixture)

| Property | Value | Conditions |

| CAS Number | 4146-04-7 | - |

| Density | 0.922 g/mL | at 25 °C (lit.)[1] |

| Boiling Point | 194-195 °C | lit.[1] |

| Refractive Index (n20/D) | 1.4511 | lit.[1] |

| Solubility | Soluble in water, ethanol, and dimethylformamide | -[1] |

Experimental Protocol: Determination of Optical Rotation

This section provides a detailed methodology for the determination of the specific rotation of this compound using a polarimeter.

3.1. Materials and Equipment

-

This compound sample

-

Chloroform (or other suitable solvent), analytical grade

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter with a sodium D-line lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Pasteur pipettes

-

Beakers

3.2. Procedure

-

Instrument Preparation:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.

-

-

Blank Measurement:

-

Fill the polarimeter cell with the pure solvent (chloroform).

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound (e.g., 0.1 g) using an analytical balance.

-

Transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in the solvent and fill the flask to the mark. Ensure the solution is homogeneous.

-

Calculate the exact concentration (c) in g/mL.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared solution.

-

Fill the cell with the solution, again ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter and record the observed rotation (α) in degrees.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([\α]T/λ) is calculated using the following formula: [\α]T/λ = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

T = temperature in degrees Celsius

-

λ = wavelength of the light source (D for sodium D-line)

-

-

dot

Caption: Experimental workflow for determining specific rotation.

Role in Drug Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The stereochemistry of a drug is often critical to its pharmacological activity and safety, as different enantiomers can have different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.

This compound has been identified as an intermediate in the synthesis of potent dual toll-like receptor modulators, which are of interest in the development of therapies for various diseases. Its use ensures the desired stereochemistry in the final active pharmaceutical ingredient (API).

dot

Caption: Role as a chiral building block in API synthesis.

References

Commercial Availability and Applications of (R)-2-Aminopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Aminopentan-1-ol, a chiral amino alcohol, serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its stereospecific nature makes it a valuable intermediate for the development of targeted therapeutics. This guide provides an in-depth overview of its commercial availability, key chemical properties, and significant applications, including detailed experimental protocols and pathway visualizations.

Commercial Suppliers and Physical Properties

This compound is commercially available from a range of chemical suppliers. The quality and specifications can vary, so it is crucial for researchers to consult the specific documentation provided by the vendor. Below is a summary of typical product specifications from major suppliers.

| Supplier | Product Name | CAS Number | Purity | Optical Activity | Melting Point (°C) |

| Sigma-Aldrich | (R)-(-)-2-Amino-1-pentanol | 80696-30-6 | 97% | [α]20/D −17°, c = 1 in chloroform[1] | 44-48[1] |

| Santa Cruz Biotechnology | (R)-(-)-2-Amino-1-pentanol | 80696-30-6 | - | - | - |

| Thermo Fisher Scientific | (R)-(-)-2-Amino-1-pentanol | 80696-30-6 | - | - | - |

| Molport | (2R)-2-aminopentan-1-ol hydrochloride | 80696-30-6 (free base) | 95% | - | - |

Note: Specifications such as purity and optical activity may vary by batch. Always refer to the supplier's certificate of analysis for the most accurate information.

Key Synthetic Applications

This compound is a versatile chiral precursor for the synthesis of high-value molecules. Two notable examples are its use in the creation of a catecholaminergic activity enhancer and a potent Toll-like receptor (TLR) modulator.

Synthesis of (-)-1-(Benzofuran-2-yl)-2-propylaminopentane ((-)-BPAP)

This compound is a key starting material for the enantioselective synthesis of (-)-BPAP, a highly potent and selective catecholaminergic activity enhancer. The synthesis involves the conversion of the amino alcohol to a suitable intermediate, such as (R)-N-tosyl-2-propylaziridine, which is then coupled with benzofuran.

Experimental Workflow for the Synthesis of (-)-BPAP

Figure 1. Synthetic workflow for (-)-BPAP from this compound.

Detailed Experimental Protocol (Conceptual)

-

Step 1: Synthesis of (R)-N-Tosyl-2-propylaziridine: this compound is reacted with tosyl chloride in the presence of a base like pyridine to form the corresponding tosyl-protected amino alcohol. Subsequent treatment with a strong base (e.g., sodium hydroxide) induces an intramolecular cyclization to yield the chiral aziridine intermediate.

-

Step 2: Coupling with Benzofuran: Benzofuran is lithiated at the 2-position using a strong organolithium base such as n-butyllithium. The resulting 2-lithiobenzofuran then acts as a nucleophile, attacking the aziridine ring of (R)-N-tosyl-2-propylaziridine to form the carbon-carbon bond and open the aziridine ring.

-

Step 3: Final Modifications: The tosyl protecting group is removed from the resulting secondary amine using a suitable reducing agent. The final step involves the N-propylation of the amine, typically through reductive amination with propionaldehyde and a reducing agent like sodium borohydride, to yield (-)-BPAP.

Synthesis of a Dual Toll-like Receptor (TLR) 7/8 Modulator

This compound is also utilized in the synthesis of 2,4-diaminoquinazolines, which have been identified as potent dual agonists for Toll-like receptors 7 and 8 (TLR7/8).[1] These receptors are key components of the innate immune system, and their activation can trigger an immune response. The stereochemistry of the amino alcohol has been shown to be crucial, with the (R)-isomer leading to selective TLR8 agonism in some cases.

Experimental Workflow for 2,4-Diaminoquinazoline Synthesis

Figure 2. General synthetic workflow for a 2,4-diaminoquinazoline TLR7/8 modulator.

Detailed Experimental Protocol (Conceptual)

-

Step 1: Formation of the Dichloroquinazoline Intermediate: The synthesis typically begins with a substituted 2-aminobenzonitrile which undergoes cyclization and chlorination, often using a reagent like phosphorus oxychloride (POCl3), to form a 2,4-dichloroquinazoline core structure.

-

Step 2: First Nucleophilic Aromatic Substitution (SNAr): The more reactive chlorine atom at the 4-position of the quinazoline ring is displaced by the amino group of this compound in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Step 3: Second Nucleophilic Aromatic Substitution: The remaining chlorine atom at the 2-position is then substituted with an amino group, typically by reaction with ammonia or another amine, to yield the final 2,4-diaminoquinazoline product.

Role in Toll-like Receptor Signaling

The 2,4-diaminoquinazoline derivative of this compound acts as a dual agonist for TLR7 and TLR8. These receptors are located in the endosomes of immune cells, such as dendritic cells and macrophages. Upon binding to their ligands (in this case, the synthetic agonist), TLR7 and TLR8 initiate a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, key mediators of the innate immune response.

This signaling is primarily mediated through the MyD88-dependent pathway.

TLR7/8 MyD88-Dependent Signaling Pathway

Figure 3. Simplified TLR7/8 MyD88-dependent signaling pathway.

Pathway Description:

-

Ligand Binding and Receptor Dimerization: The 2,4-diaminoquinazoline agonist binds to TLR7 and/or TLR8 within the endosome, inducing receptor dimerization.

-

Recruitment of Adaptor Proteins: The dimerized receptors recruit the adaptor protein MyD88.

-

Formation of the Myddosome: MyD88 then recruits and activates IRAK4 and IRAK1, forming a complex known as the Myddosome.

-

Activation of Downstream Kinases: This complex activates TRAF6, which in turn activates the TAK1 complex.

-

Activation of Transcription Factors: TAK1 activates the IKK complex, leading to the phosphorylation and degradation of IκB, which releases the transcription factor NF-κB. Simultaneously, TRAF6 can activate IRF7.

-

Gene Transcription: NF-κB and IRF7 translocate to the nucleus, where they induce the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α).[2]

References

An In-depth Technical Guide to (R)-2-Aminopentan-1-ol: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, storage, and chemical properties of (R)-2-Aminopentan-1-ol. The content is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this chiral building block.

Chemical and Physical Properties

This compound is a chiral amino alcohol recognized for its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its bifunctional nature, containing both a primary amine and a primary alcohol, allows for a diverse range of chemical transformations.

| Property | Value | References |

| Molecular Formula | C₅H₁₃NO | [1][2] |

| Molecular Weight | 103.16 g/mol | [1][2] |

| Appearance | Colorless to yellow clear liquid or crystalline solid | [1] |

| Melting Point | 44-48 °C | [3] |

| Boiling Point | 194-195 °C | [1] |

| Flash Point | 96 °C (closed cup) | [3] |

| Density | 0.922 g/mL at 25 °C | [1] |

| Optical Activity | [α]20/D −17°, c = 1 in chloroform | [3] |

| Solubility | Soluble in water, ethanol, and dimethylformamide. | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this chemical.

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | H335 |

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mist.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage class for this combustible liquid is 10.[3]

Experimental Protocols

This compound is a valuable chiral building block. While numerous synthetic strategies for chiral amino alcohols exist, a common approach involves the asymmetric reduction of a corresponding α-amino ketone or the ring-opening of a chiral epoxide. Below are generalized experimental protocols.

Representative Synthesis: Asymmetric Reductive Amination of a Hydroxy Ketone

This protocol describes a biocatalytic approach using an engineered amine dehydrogenase (AmDH) for the asymmetric reductive amination of a hydroxy ketone to produce a chiral amino alcohol. This method is noted for its high stereoselectivity.[4]

Materials:

-

1-Hydroxypentan-2-one (substrate)

-

Engineered Amine Dehydrogenase (AmDH)

-

Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5)

-

NADH (cofactor)

-

Glucose (for cofactor regeneration)

-

Glucose Dehydrogenase (GDH)

-

Purified water

Procedure:

-

Prepare a reaction mixture in a suitable vessel containing the ammonium chloride/ammonia buffer.

-

Add the substrate, 1-hydroxypentan-2-one, to the desired concentration (e.g., 50 mM).

-

Add the cofactor, NADH, and the cofactor regeneration system consisting of glucose and glucose dehydrogenase.

-

Initiate the reaction by adding the engineered AmDH enzyme.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24 hours).[4]

-

Monitor the reaction progress using a suitable analytical technique, such as HPLC, to determine the conversion of the substrate to the product, this compound.

-

Upon completion, terminate the reaction, for example, by adding acid to lower the pH.

-

The product can be purified using techniques such as ion-exchange chromatography.[4]

General Chemical Reactions

This compound can undergo various chemical transformations at its amino and hydroxyl groups.

Oxidation:

-

Objective: To oxidize the primary alcohol to an aldehyde or a carboxylic acid.

-

Reagents: A suitable oxidizing agent such as pyridinium chlorochromate (PCC) for the aldehyde or a stronger oxidant like potassium permanganate for the carboxylic acid.

-

General Procedure: The this compound is dissolved in an appropriate solvent (e.g., dichloromethane for PCC) and the oxidizing agent is added portion-wise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified.

N-Alkylation:

-

Objective: To introduce an alkyl group at the nitrogen atom.

-

Reagents: An alkyl halide (e.g., ethyl iodide) and a base (e.g., triethylamine).

-

General Procedure: this compound is reacted with the alkyl halide in the presence of a base to neutralize the hydrohalic acid formed. The reaction is typically carried out in a suitable solvent and may require heating. Work-up and purification yield the N-alkylated product.

Logical Relationships and Workflows

The following diagrams illustrate the synthetic utility and a general workflow for the preparation of this compound.

Caption: Synthetic pathway to this compound and its subsequent reactions.

Caption: General experimental workflow for the biocatalytic synthesis of this compound.

Biological Context and Applications

This compound and other chiral amino alcohols are significant in drug development due to their prevalence in biologically active molecules.[5] The stereochemistry of these compounds often plays a crucial role in their pharmacological activity.

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The primary amino group and the hydroxyl group can participate in hydrogen bonding and ionic interactions with the active sites of enzymes and receptors.[6] This makes it a valuable scaffold for designing ligands that can modulate the function of these biological macromolecules.

Its applications in drug development primarily revolve around its use as a chiral intermediate in the synthesis of more complex pharmaceutical agents. For instance, chiral amino alcohols are key components in certain antiviral and cardiovascular drugs.[7] The ability to synthesize enantiomerically pure forms of these building blocks is therefore critical for the development of stereochemically defined drugs.

References

- 1. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 158733068 | C10H26N2O2 | CID 158733068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(-)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy (R)-2-(aminomethyl)pentan-1-ol [smolecule.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Biological Activity of (R)-2-Aminopentan-1-ol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (R)-2-aminopentan-1-ol and its key derivatives. The document focuses on presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support research and development in medicinal chemistry and pharmacology.

Introduction

This compound is a chiral amino alcohol that serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its stereochemistry and functional groups make it an attractive starting material for the development of novel therapeutic agents. This guide will delve into two primary classes of its derivatives: quinazolinamine-based Toll-like receptor (TLR) agonists and a tetrahydropterin analog with chaperone activity.

(R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol: A Toll-Like Receptor 7/8 Agonist

Derivatives of this compound that incorporate a 2,4-diaminoquinazoline scaffold have been investigated for their potent immunomodulatory effects, specifically as agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons.

Biological Activity

While specific quantitative data for (R)-2-((2-aminoquinazolin-4-yl)amino)pentan-1-ol is not extensively available in the public domain, the biological activity of structurally related 2,4-diaminoquinazoline derivatives provides a strong indication of its potential as a TLR7/8 agonist. The potency of such agonists is typically quantified by their half-maximal effective concentration (EC50) in cell-based reporter assays.

Table 1: Biological Activity of Representative TLR7/8 Agonists

| Compound | Target(s) | Assay System | EC50 (nM) | Reference |

| R848 (Resiquimod) | TLR7/8 | HEK293 cells expressing human TLR7 | 616 ± 24 | [1] |

| R848 (Resiquimod) | TLR7/8 | HEK293 cells expressing human TLR8 | - | [1] |

| Compound 48 | TLR7 | HEK293 cells expressing human TLR7 | Potent Agonist | [2] |

| Compound 5 | TLR7 | Human TLR7 reporter assay | Potent Agonist | [3] |

Signaling Pathway

The activation of TLR7 and TLR8 by agonists like (R)-2-((2-aminoquinazolin-4-yl)amino)pentan-1-ol initiates a MyD88-dependent signaling pathway. This cascade involves the recruitment of adaptor proteins and kinases, leading to the activation of transcription factors such as NF-κB and IRF7, which in turn regulate the expression of inflammatory cytokines and type I interferons.

Experimental Protocols

A general synthetic approach for related 2,4-diaminoquinazolines involves the nucleophilic aromatic substitution of a 4-chloroquinazoline precursor with the desired amine.

Materials:

-

2,4-dichloroquinazoline

-

This compound

-

A suitable solvent (e.g., isopropanol, DMF)

-

A base (e.g., diisopropylethylamine)

-

Ammonia source (e.g., ammonium hydroxide or ammonia gas)

Procedure:

-

Dissolve 2,4-dichloroquinazoline in the chosen solvent.

-

Add this compound and the base to the reaction mixture.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting intermediate, (R)-2-((2-chloroquinazolin-4-yl)amino)pentan-1-ol, is then subjected to ammonolysis.

-

Dissolve the intermediate in a suitable solvent and treat with a source of ammonia at elevated temperature and pressure in a sealed vessel.

-

After the reaction is complete, cool the mixture and purify the product by column chromatography or recrystallization to yield (R)-2-((2-aminoquinazolin-4-yl)amino)pentan-1-ol.

The activity of TLR7/8 agonists can be determined using commercially available HEK293 cell lines that are stably transfected with human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

Materials:

-

HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)

-

Test compound ((R)-2-((2-aminoquinazolin-4-yl)amino)pentan-1-ol)

-

Positive control (e.g., R848)

-

Cell culture medium (DMEM, 10% FBS, selection antibiotics)

-

96-well plates

-

QUANTI-Blue™ Solution (InvivoGen)

Procedure:

-

Seed HEK-Blue™ hTLR7 or hTLR8 cells in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound and the positive control.

-

Add the compound dilutions to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect a sample of the supernatant from each well.

-

Add the supernatant to QUANTI-Blue™ Solution and incubate at 37°C for 1-3 hours.

-

Measure the SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer.

-

Plot the dose-response curves and calculate the EC50 values using non-linear regression analysis.

(R)-2-amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one: A Pharmacological Chaperone for Tryptophan Hydroxylase 2

A derivative of this compound, (R)-2-amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one, which is an analog of tetrahydrobiopterin (BH4), has been investigated for its role as a pharmacological chaperone. Pharmacological chaperones are small molecules that can stabilize mutant proteins, correct their misfolding, and restore their function. This particular derivative has been studied for its effect on tryptophan hydroxylase 2 (TPH2), the rate-limiting enzyme in the synthesis of serotonin in the brain.[4]

Biological Activity

The chaperone activity of this BH4 analog is demonstrated by its ability to increase the thermal stability of both wild-type and mutant forms of TPH2.[4] The thermal stability is quantified by the T50 value, which is the temperature at which the enzyme loses 50% of its activity. An increase in the T50 value in the presence of the compound indicates a stabilizing, chaperone effect.

Table 2: Chaperone Effect of a BH4 Analog on TPH2 Thermal Stability

| Enzyme | Condition | T50 (°C) | Reference |

| Wild-type TPH2 | Control | ~48.5 | [4] |

| Wild-type TPH2 | + 0.2 mM BH4 analog | ~50.5 | [4] |

| Mutant (C1473G) TPH2 | Control | ~46.5 | [4] |

| Mutant (C1473G) TPH2 | + 0.2 mM BH4 analog | ~49.0 | [4] |

Note: T50 values are approximated from graphical data presented in the reference.

Mechanism of Action

As a pharmacological chaperone, the BH4 analog is thought to bind to TPH2, stabilizing its three-dimensional structure. This stabilization helps to prevent the misfolding and subsequent degradation of the enzyme, particularly in the case of certain mutations that render the protein less stable. By maintaining the proper conformation of TPH2, the chaperone can help to preserve its catalytic activity.

Experimental Protocols

The synthesis of this complex molecule is a multi-step process. While a detailed, readily available protocol starting from this compound is not published, the general approach involves the condensation of a pyrimidine precursor with a chiral amino polyol, which can be derived from this compound.

This assay measures the effect of the chaperone on the thermal stability of TPH2.

Materials:

-

Purified wild-type or mutant TPH2 enzyme

-

BH4 analog test compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrates for TPH2 activity assay (L-tryptophan, BH4 cofactor, etc.)

-

Heating block or thermocycler

-

Method for quantifying TPH2 activity (e.g., HPLC-based measurement of 5-hydroxytryptophan)

Procedure:

-

Prepare solutions of TPH2 enzyme in the reaction buffer, with and without the BH4 analog at a specified concentration (e.g., 0.2 mM).

-

Aliquot the enzyme solutions into separate tubes.

-

Incubate the tubes at a range of different temperatures for a fixed period (e.g., 5 minutes).

-

After the heat treatment, immediately place the tubes on ice to stop any further denaturation.

-

Measure the remaining TPH2 activity in each tube using a standard TPH2 activity assay.

-

Plot the percentage of remaining TPH2 activity against the incubation temperature.

-

Determine the T50 value, the temperature at which 50% of the initial enzyme activity is lost, for both the control and the chaperone-treated samples.

Conclusion

This compound is a valuable chiral precursor for the synthesis of diverse and potent biologically active molecules. Its derivatives have shown significant promise as immunomodulatory agents through the activation of TLR7 and TLR8, and as pharmacological chaperones for enzymes implicated in neurological disorders. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this chemical scaffold and its derivatives. Future work should focus on elucidating the structure-activity relationships of a broader range of this compound derivatives and conducting in vivo studies to validate their therapeutic efficacy.

References

- 1. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of selective 2,4-diaminoquinazoline toll-like receptor 7 (TLR 7) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-(1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of (R)-2-Aminopentan-1-ol in Modern Chiral Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Aminopentan-1-ol, a versatile chiral building block, is steadily carving a niche in the landscape of organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a five-carbon backbone with a defined stereocenter, offers a powerful platform for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of the synthesis, applications, and future potential of this compound, with a focus on its utility in the development of novel therapeutics and chiral ligands for asymmetric catalysis.

Synthesis of this compound

The enantiomerically pure form of 2-aminopentan-1-ol is accessible through various synthetic routes. A common laboratory-scale preparation involves the reduction of the corresponding α-amino acid, (R)-norvaline. This transformation can be effectively achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).

Applications in the Synthesis of Bioactive Molecules

The true value of this compound is demonstrated in its successful incorporation into a variety of biologically active compounds. Its defined stereochemistry is crucial for the specific interactions of these molecules with their biological targets, leading to enhanced efficacy and reduced off-target effects.

Catecholaminergic Activity Enhancer: (-)-BPAP

This compound is a key starting material in the enantioselective synthesis of (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], a highly potent and selective catecholaminergic activity enhancer (CAE).[1][2][3] The synthesis involves the conversion of this compound to a chiral aziridine intermediate, which is then coupled with a benzofuran moiety.[1] This compound has been shown to enhance the impulse-evoked release of catecholamines and serotonin in the brain, highlighting its potential in the treatment of neurological disorders.[2][3][4]

Toll-Like Receptor (TLR) Modulators

In the field of immunology, this compound serves as a crucial building block for the synthesis of potent dual Toll-like receptor (TLR) modulators. Specifically, it is used to prepare (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, a compound that has shown promise in modulating immune responses.

This compound in Asymmetric Catalysis

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis, owing to their ability to form stable complexes with metal centers and create a chiral environment for stereoselective transformations. While the application of this compound itself as a ligand is an emerging area of research, its structural similarity to well-established chiral amino alcohols, such as (R)-valinol, suggests significant potential.

Chiral Oxazoline Ligands

A primary application of chiral amino alcohols in asymmetric catalysis is in the synthesis of chiral oxazoline ligands. These ligands, particularly bis(oxazolines) (BOX) and phosphine-oxazolines (PHOX), have been successfully employed in a wide array of metal-catalyzed reactions, including hydrogenations, cyclopropanations, and allylic alkylations, often affording high enantioselectivities.[5][6][7][8] The synthesis of an oxazoline from this compound would follow a general procedure involving condensation with a carboxylic acid or nitrile derivative, followed by cyclization.

Quantitative Data Summary

The following tables summarize the available quantitative data for reactions involving this compound and related chiral amino alcohols in asymmetric synthesis.

Table 1: Performance of Chiral Amino Alcohol-Derived Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Chiral Amino Alcohol Derivative | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| This compound Derivative | Data not available | - | - | - | - |

| L-Valinol-derived Oxazoline | 10 | Toluene | 0 to rt | 83 | 84 (R)[9] |

| (1R,2S)-N-Isopropylephedrine | >95 | 98 (R) | [10] |

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol

This protocol is based on general methods for the synthesis of 4-aminoquinazoline derivatives.[11][12][13]

Materials:

-

2,4-dichloroquinazoline

-

This compound

-

Ammonia (solution in a suitable solvent, e.g., isopropanol)

-

Triethylamine or other suitable base

-

Ethanol or other suitable solvent

Procedure:

-

Step 1: Synthesis of 2-chloro-N-((R)-1-hydroxypentan-2-yl)quinazolin-4-amine:

-

Dissolve 2,4-dichloroquinazoline in a suitable solvent such as ethanol.

-

Add a solution of this compound and a base (e.g., triethylamine) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Isolate the product by filtration or extraction.

-

-

Step 2: Amination to form the final product:

-

Suspend the product from Step 1 in a suitable solvent.

-

Add a solution of ammonia and heat the reaction mixture in a sealed vessel.

-

After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.

-

Visualizing Synthetic Pathways and Workflows

Synthesis of (-)-BPAP from this compound

Caption: Synthetic pathway for (-)-BPAP.

General Workflow for Asymmetric Addition of Diethylzinc to an Aldehyde

Caption: Catalytic cycle for asymmetric diethylzinc addition.

Conclusion and Future Outlook

This compound has demonstrated its value as a chiral building block in the synthesis of complex bioactive molecules. While its direct application as a ligand in asymmetric catalysis is still a developing field, the success of structurally similar amino alcohols provides a strong rationale for its further investigation. The synthesis of novel chiral ligands derived from this compound and their application in a broader range of asymmetric transformations represents a promising avenue for future research. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile and readily accessible chiral building blocks like this compound is set to increase, solidifying its role as a key player in modern organic synthesis.

References

- 1. Enantioselective synthesis and absolute configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a highly potent and selective catecholaminergic activity enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancer substances: selegiline and R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] enhance the neurotrophic factor synthesis on cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Strategic Conversion: A Technical Guide to the Synthesis of Chiral Amines from Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in the pharmaceutical and fine chemical industries, forming the backbone of a vast array of bioactive molecules and catalysts. The use of readily available and often naturally derived chiral amino alcohols as precursors presents a highly attractive and atom-economical strategy for their synthesis. This technical guide provides an in-depth exploration of the core methodologies for the conversion of chiral amino alcohols to other valuable chiral amines, with a focus on catalytic hydrogen borrowing (or hydrogen autotransfer) and related enzymatic strategies.

Introduction: The Value of Amino Alcohols as Chiral Precursors

Chiral 1,2- and 1,3-amino alcohols are privileged structural motifs found in numerous natural products and pharmaceuticals. Their inherent chirality, derived from the chiral pool or through asymmetric synthesis, makes them ideal starting materials for the construction of more complex chiral amines. The direct conversion of the hydroxyl group into an amino group, while preserving or selectively modifying the existing stereocenter, is a key transformation that has garnered significant attention. This guide will delve into the primary catalytic systems that enable this efficient conversion, providing detailed experimental insights and comparative data.

Catalytic Amination via Hydrogen Borrowing: A Sustainable Approach

The hydrogen borrowing (HB) or hydrogen autotransfer (HAT) strategy is a powerful and sustainable method for the amination of alcohols. This process avoids the use of stoichiometric activating and reducing agents, generating water as the only byproduct. The catalytic cycle typically involves the temporary oxidation of the alcohol to a carbonyl intermediate by a metal catalyst, which then undergoes condensation with an amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the desired amine, regenerating the active catalyst.

Ruthenium-Catalyzed Hydrogen Borrowing Amination

Ruthenium complexes are among the most effective catalysts for hydrogen borrowing amination. Various well-defined Ru-pincer and Ru-phosphine complexes have been developed to promote the efficient conversion of amino alcohols to diamines or other substituted amines.

General Experimental Protocol for Ruthenium-Catalyzed Amination:

A representative procedure for the amination of a secondary alcohol using a ruthenium catalyst is as follows:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) and the appropriate ligand (e.g., a phosphinoxazoline).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add the amino alcohol substrate, the amine nucleophile, and a suitable solvent (e.g., toluene, o-xylene).

-

If required, add a base or an additive to facilitate the reaction.

-

Seal the tube and heat the reaction mixture to the specified temperature for the required duration.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired chiral amine product.

Table 1: Ruthenium-Catalyzed Amination of Amino Alcohols

| Entry | Amino Alcohol Substrate | Amine Nucleophile | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee/dr | Reference |

| 1 | (S)-2-amino-3-phenyl-1-propanol | Benzylamine | [Ru(p-cymene)Cl₂]₂ / Ligand X | 110 | 24 | 85 | >99% ee | [1](--INVALID-LINK--) |

| 2 | (R)-2-(benzylamino)-1-phenylethanol | Aniline | Ru-MACHO | 100 | 16 | 78 | 95:5 dr | [1](--INVALID-LINK--) |

| 3 | (S)-2-amino-1-butanol | Piperidine | Ru(II)-Phosphinoxazoline | 120 | 48 | 91 | >99% ee | [1](--INVALID-LINK--) |

Note: Specific ligand structures and reaction conditions are detailed in the cited literature.

Iridium-Catalyzed Hydrogen Borrowing Amination

Iridium complexes, particularly those with [Cp*Ir] moieties, have also emerged as powerful catalysts for hydrogen borrowing amination. They often exhibit high activity and selectivity under milder reaction conditions compared to their ruthenium counterparts.

General Experimental Protocol for Iridium-Catalyzed Amination:

A typical procedure for the iridium-catalyzed amination of a diol to an amino alcohol is described below:

-

In a glovebox, a vial is charged with the iridium catalyst (e.g., [Cp*IrCl₂]₂), the diol substrate, the amine, and a base (e.g., NaOtBu).

-

A solvent, such as tert-butanol, is added, and the vial is sealed.

-

The reaction mixture is heated to the specified temperature with stirring for the designated time.

-

Upon completion, the reaction is cooled, and the solvent is removed in vacuo.

-

The resulting residue is purified by flash chromatography to yield the pure amino alcohol product.[2](--INVALID-LINK--)

Table 2: Iridium-Catalyzed Amination of Diols and Amino Alcohols

| Entry | Alcohol Substrate | Amine Nucleophile | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee/dr | Reference |

| 1 | 1,2-Propanediol | Aniline | [CpIrCl₂]₂ | 85 | 16 | 93 | N/A | [3](--INVALID-LINK--) |

| 2 | (S)-N-benzyl-L-prolinol | Ph methyl ketone | [Cp*IrCl₂]₂ | 85 | 16 | 63 | 82:18 er | [2](--INVALID-LINK--) |

| 3 | Racemic α-tertiary 1,2-diols | Various amines | Ir/Chiral Phosphoric Acid | 80 | 120 | up to 91 | up to 99% ee | [4](--INVALID-LINK--) |

Note: "er" denotes enantiomeric ratio. Ph* methyl ketone is used as a coupling partner in an alkylation reaction.

Enzymatic Approaches to Chiral Amine Synthesis from Alcohol Precursors

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines. Amine dehydrogenases (AmDHs) and transaminases (TAs) are key enzymes in this context. While often used for the reductive amination of ketones, they can be integrated into cascade reactions starting from alcohols.

Dual-Enzyme Hydrogen-Borrowing Cascades

A powerful enzymatic strategy involves a dual-enzyme system where an alcohol dehydrogenase (ADH) oxidizes the alcohol to a ketone, which is then aminated by a transaminase or an amine dehydrogenase. This "hydrogen-borrowing" cascade allows for the direct conversion of alcohols to amines with high enantioselectivity.

General Experimental Protocol for Dual-Enzyme Cascade:

-

A reaction buffer is prepared containing the alcohol substrate, the amine donor (e.g., isopropylamine for transaminases or ammonia for AmDHs), and necessary cofactors (e.g., NAD⁺, pyridoxal 5'-phosphate).

-

The alcohol dehydrogenase and the amine transaminase (or amine dehydrogenase) are added to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

The reaction progress is monitored by HPLC or GC analysis.

-

Upon completion, the enzymes are removed (e.g., by precipitation or filtration), and the product is extracted and purified.

Table 3: Enzymatic Conversion of Alcohols to Chiral Amines

| Entry | Alcohol Substrate | Enzyme System | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| 1 | (S)-1-phenylethanol | ADH / ω-TA | Isopropylamine | 30 | 48 | 93 | >99 (R) | [5](--INVALID-LINK--) |

| 2 | 1-octanol | ADH / ω-TA | Alanine | 37 | 24 | >99 | >99 (S) | [5](--INVALID-LINK--) |

| 3 | (S)-1-phenyl-1,2-ethanediol | ADH / AmDH | NH₃ | 30 | 24 | 85 | >99 (R) | [5](--INVALID-LINK--) |

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex mechanisms and workflows in catalytic synthesis. The following sections provide Graphviz DOT scripts to generate these visualizations.

Hydrogen Borrowing Catalytic Cycle

The following DOT script illustrates the general mechanism of hydrogen borrowing catalysis for the amination of an alcohol.

Caption: Catalytic cycle for hydrogen borrowing amination.

Experimental Workflow for Catalytic Amination

This diagram outlines the typical laboratory workflow for performing a catalytic amination reaction using an amino alcohol as a starting material.

Caption: General experimental workflow for catalytic amination.

Conclusion

The synthesis of chiral amines from chiral amino alcohols represents a cornerstone of modern asymmetric synthesis. Catalytic hydrogen borrowing methodologies, employing either transition metal complexes or enzymatic systems, offer efficient, sustainable, and atom-economical routes to these valuable compounds. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and implement these powerful synthetic strategies in their own laboratories. Further advancements in catalyst design are expected to broaden the substrate scope and enhance the practicality of these transformations, paving the way for the synthesis of novel and complex chiral amines.

References

- 1. Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-2-Aminopentan-1-ol from D-norvaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Aminopentan-1-ol, also known as D-norvalinol, is a chiral amino alcohol with applications as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for its function in these applications. This document provides a detailed protocol for the synthesis of this compound via the reduction of the carboxylic acid moiety of D-norvaline. The presented methods are adapted from established procedures for the reduction of other amino acids, such as L-valine, and are applicable for laboratory-scale synthesis.[1][2] Two primary reducing agents are discussed: Lithium Aluminum Hydride (LAH) and Borane-Methyl Sulfide (BMS). LAH is a powerful and efficient reducing agent for this transformation.[3][4] The BMS method offers an alternative, though the LAH procedure is generally faster and more convenient.[1]

Chemical Reaction

The overall reaction involves the reduction of the carboxylic acid group of D-norvaline to a primary alcohol, yielding this compound.

Reactant: D-norvaline ((2R)-2-aminopentanoic acid) Product: this compound (D-norvalinol)

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from D-norvaline. The data for the LAH method is adapted from a similar reduction of L-valine.[1]

| Parameter | Lithium Aluminum Hydride (LAH) Method | Borane-Methyl Sulfide (BMS) Method |

| Starting Material | D-norvaline | D-norvaline |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Methyl Sulfide (BH₃·SMe₂) |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Reaction Time | 16 hours (reflux) | 18 hours (reflux) |

| Typical Yield | 70-75% (estimated) | 40-50% (estimated) |

| Product Purity | High (after distillation) | High (after distillation) |

| Product Appearance | Clear liquid | Clear liquid |

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

This procedure is adapted from the successful reduction of L-valine to L-valinol and is expected to give a good yield of this compound.[1]

Materials:

-

D-norvaline (MW: 117.15 g/mol )

-

Lithium Aluminum Hydride (LAH) (MW: 37.95 g/mol )

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

15% aqueous Sodium Hydroxide (NaOH)

-